N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-ethoxyphenyl)oxamide
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Overview
Description
“N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-ethoxyphenyl)oxamide” is a synthetic organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-ethoxyphenyl)oxamide” typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-ethoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
“N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-ethoxyphenyl)oxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or ethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-ethoxyphenyl)oxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties. It could potentially act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, “N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-ethoxyphenyl)oxamide” may find applications in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-ethoxyphenyl)oxamide” depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The benzodioxole and ethoxyphenyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)oxamide
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chlorophenyl)oxamide
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-fluorophenyl)oxamide
Uniqueness
Compared to similar compounds, “N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-ethoxyphenyl)oxamide” may exhibit unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-23-14-6-4-13(5-7-14)20-18(22)17(21)19-10-12-3-8-15-16(9-12)25-11-24-15/h3-9H,2,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXKWIMOKUXKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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